Product packaging for Oxeladin(Cat. No.:CAS No. 468-61-1)

Oxeladin

Cat. No.: B1677854
CAS No.: 468-61-1
M. Wt: 335.5 g/mol
InChI Key: IQADUMSPOQKAAO-UHFFFAOYSA-N
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Description

Oxeladin (CAS 468-61-1), a non-narcotic antitussive agent, is supplied as a chemical reference standard for pharmaceutical research and development. This compound acts primarily as a cough suppressant by targeting the cough center in the medulla oblongata of the central nervous system, inhibiting the cough reflex without depressing respiratory function . Its mechanism is distinct from opioid-based suppressants, as it does not bind to opioid receptors, thereby presenting a lower risk of dependence . This compound also exhibits mild peripheral anticholinergic effects, which can reduce respiratory tract secretions . It is important to note that this compound formulations were withdrawn from markets in the US, UK, and Canada in 1976 due to concerns regarding carcinogenicity . This product is provided For Research Use Only and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO3 B1677854 Oxeladin CAS No. 468-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADUMSPOQKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52432-72-1 (citrate)
Record name Oxeladin [INN:BAN:DCF]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0048343
Record name Oxeladin
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

468-61-1
Record name Oxeladin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxeladin [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxeladin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04822
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Record name Oxeladin
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Record name Oxeladin
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Record name OXELADIN
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Melting Point

< 25 °C
Record name Oxeladin
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URL https://www.drugbank.ca/drugs/DB04822
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Pharmacological Actions and Molecular Mechanisms of Oxeladin

Central Antitussive Mechanisms of Oxeladin

This compound's main mechanism involves targeting the central nervous system to inhibit the cough reflex. patsnap.com

Modulation of the Medullary Cough Center

The primary mechanism through which this compound works involves its action on the central nervous system, particularly targeting the cough center located in the medulla oblongata. patsnap.com The medulla oblongata is a part of the brainstem crucial for the reflexive action of coughing. patsnap.com this compound acts by modulating this reflex. patsnap.com It selectively inhibits the cough center of the medulla oblongata. amu.edu.az

Inhibition of Afferent Nerve Impulses in the Cough Reflex Pathway

This compound inhibits the nerve impulses responsible for initiating the cough reflex, thereby reducing the frequency and intensity of coughing. patsnap.com When irritants or foreign particles are detected in the respiratory tract, sensory nerves send signals to the medulla oblongata, triggering a reflexive cough. patsnap.com this compound modulates this reflex by inhibiting these nerve impulses. patsnap.com

Selectivity Profile within the Central Nervous System Regarding Respiratory Depression

A key attribute of this compound is its selectivity. patsnap.com The drug specifically targets the cough center without depressing the respiratory center, which is critical for maintaining normal breathing patterns. patsnap.com This selective action minimizes the risk of respiratory depression, a dangerous side effect associated with some other cough suppressants. patsnap.comwikipedia.org Unlike narcotic analgesics, it does not cause respiratory depression. amu.edu.az

Differentiation from Opioid-Based Antitussives and Opioid Receptor Interactions

This compound is classified as a non-narcotic antitussive agent. patsnap.com Unlike opioid-based cough suppressants such as codeine, it does not exert its effects through opioid receptors, thereby avoiding the risk of dependence and other opioid-related side effects. patsnap.compatsnap.com this compound is not related to opium or its derivatives, so treatment with this compound is free of risk of dependence or addiction. wikipedia.orgwikipedia.orgwikidoc.org It differs from common antitussives that cause addiction (such as etilmorphin, codeine or its derivatives) in that there is no evidence of risk of addiction or dependence. wikipedia.orgwikipedia.orgwikidoc.org this compound has none of the side effects (such as hypnosis, respiratory depression, tolerance, constipation and analgesia) which are present when common antitussives, such as codeine and its derivatives, are used. wikipedia.orgwikipedia.orgwikidoc.org

Some research suggests this compound citrate (B86180) acts centrally by suppressing the cough reflex through its interaction with sigma-1 receptors in the brainstem. smolecule.commedchemexpress.com These receptors are involved in various neuronal functions, and this compound citrate's specific mechanism requires further investigation. smolecule.com

Peripheral Pharmacological Effects of this compound

In addition to its central actions, this compound also exhibits peripheral pharmacological effects. patsnap.com

Investigation of Potential Anti-inflammatory Properties

Studies indicate that this compound may possess anti-inflammatory properties, potentially reducing inflammation in the respiratory airways. smolecule.com While the precise mechanisms are not fully understood, some research suggests these effects might involve the inhibition of prostaglandin (B15479496) synthesis or cytokine suppression. Methodological approaches to investigate these properties have included in vitro receptor binding assays (e.g., bradykinin (B550075) receptors) and cytokine profiling (IL-6, TNF-α) in macrophage models.

Local Anaesthetic Properties

This compound has been shown to exhibit local anaesthetic properties. oup.com In studies using the guinea pig intracutaneous wheal test, it demonstrated approximately twice the activity of procaine (B135) hydrochloride. oup.comresearchgate.net Local anaesthetics typically function by reversibly blocking nerve impulse conduction, often by decreasing the permeability of the nerve cell membrane to sodium ions. msjonline.org

Spasmolytic and Spasmogenic Effects on Isolated Tissues

Investigations into the effects of this compound on isolated smooth muscle tissues have revealed a dual nature, exhibiting both spasmolytic (muscle-relaxing) and spasmogenic (muscle-contracting) effects depending on the specific tissue studied. A spasmolytic effect has been demonstrated with the isolated guinea pig ileum and isolated rabbit duodenum. oup.comdss.go.th Conversely, a spasmogenic effect has been observed on the jejunum of the anaesthetised cat. oup.com These effects highlight the complex interaction of this compound with different smooth muscle types.

Emerging Pharmacological Frontiers: Repurposing and Novel Actions of this compound

Beyond its traditional use as a cough suppressant, this compound is being explored for novel therapeutic applications, particularly in the field of oncology.

Antineoplastic Activities

Emerging research has investigated the potential of this compound for its anticancer properties. smolecule.com Studies have indicated that this compound may induce cell death (apoptosis) and inhibit the proliferation of cancer cells in various cell lines. smolecule.com

Recent high-throughput screening studies have identified this compound as an agent that can inhibit glioblastoma cell growth both in vitro and in vivo at micromolar concentrations. nih.govresearchgate.netresearchgate.net These studies showed that this compound effectively inhibited tumorsphere formation in a dose-dependent manner in glioblastoma cell lines expressing high levels of RRAD. researchgate.net In vivo studies using a glioblastoma xenograft mouse model demonstrated that intraperitoneal administration of this compound markedly suppressed tumor growth without significant adverse effects. nih.govresearchgate.net

Suppression of STAT3 Transcriptional Activity

This compound has been shown to inhibit the growth of glioblastoma (GBM) cells by suppressing the transcriptional activity of STAT3 (Signal Transducer and Activator of Transcription 3). nih.govresearchgate.net STAT3 is a transcription factor that plays a crucial role in the survival and growth of many cancer types. nih.govresearchgate.net The mechanism involves this compound interfering with the activation of STAT3. nih.govresearchgate.net

Downregulation of Oncogenic Proteins (Cyclin D1, Survivin)

The suppression of STAT3 transcriptional activity by this compound leads to the downregulation of oncogenic proteins such as Cyclin D1 and Survivin. nih.govresearchgate.net Cyclin D1 is involved in cell cycle progression, while Survivin is an inhibitor of apoptosis protein that promotes cell survival. nih.govsemanticscholar.org Downregulating these proteins contributes to the inhibitory effect of this compound on cancer cell growth. nih.govresearchgate.net

Modulation of RRAD-Associated Signaling Cascades (p-EGFR, p-Akt, p-STAT3)

This compound treatment has been observed to inhibit components of signaling cascades associated with RRAD (Ras-related associated with diabetes). nih.govresearchgate.netmdpi.com RRAD, a Ras family GTPase, is known to contribute to the activation of STAT3, which is essential for the survival and growth of many cancers. nih.govresearchgate.net Specifically, this compound treatment resulted in the inhibition of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated STAT3 (p-STAT3). nih.govresearchgate.netmdpi.com This suggests that this compound modulates these pathways, which are downstream of or associated with RRAD, thereby impacting cancer cell signaling. nih.govresearchgate.netmdpi.com Docking simulations have indicated selective interactions between this compound and RRAD. nih.govresearchgate.net Interestingly, this compound did not affect proliferation in GBM cells that were negative for RRAD, highlighting the potential involvement of RRAD in this compound's mechanism of action in these cells. nih.govresearchgate.net

Neuroprotective Properties and Sigma-1 Receptor Agonism

This compound has also demonstrated neuroprotective properties, which are linked to its activity as a sigma-1 receptor agonist.

This compound as a Selective Sigma-1 Receptor Agonist

This compound is recognized as a selective agonist for the sigma-1 receptor (S1R). nih.govmedchemexpress.comresearchgate.netresearchgate.netahajournals.orgmedchemexpress.com The sigma-1 receptor is an intracellular chaperone protein located at mitochondria-associated endoplasmic reticulum membranes (MAM). nih.govresearchgate.netmedchemexpress.com It plays a role in regulating various cellular processes, including calcium homeostasis, oxidative stress responses, and protein folding. nih.govmedchemexpress.commdpi.com this compound's binding affinity for the sigma-1 receptor has been reported, with a Ki value of 25 nM. medchemexpress.commedchemexpress.com

Stimulation of Brain-Derived Neurotrophic Factor (BDNF) Secretion by Neurons

Activation of the sigma-1 receptor by agonists like this compound has been shown to stimulate the secretion of brain-derived neurotrophic factor (BDNF) by neurons. nih.govmedchemexpress.comresearchgate.netresearchgate.netahajournals.orgresearchgate.netnih.gov BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. wikipedia.org In vitro studies have demonstrated that this compound facilitates S1R-mediated BDNF secretion from neuronal cell lines. medchemexpress.comnih.gov This stimulation of BDNF release is considered a potential mechanism contributing to the neuroprotective effects of this compound. nih.govresearchgate.netresearchgate.netnih.gov

Impact on Stroke Outcomes and Infarct Expansion in Preclinical Models

Preclinical studies using animal models of ischemic stroke have investigated the impact of this compound on stroke outcomes and infarct expansion. In a rat model of transient middle cerebral artery occlusion (tMCAO), oral administration of this compound starting at a delayed time point (48 hours post-MCAO) significantly improved neurological function. medchemexpress.comahajournals.orgresearchgate.netnih.gov While a single dose did not alter infarct size, daily administration of this compound for several days reduced the extent of infarct expansion in the subacute phase of stroke. medchemexpress.comahajournals.orgresearchgate.netnih.govresearchgate.net Specifically, this compound significantly reduced the loss of healthy brain tissue in the striatum. researchgate.net This suggests that this compound may have therapeutic potential for improving outcomes after ischemic stroke, even when administered at a delayed time point. medchemexpress.comahajournals.orgnih.gov The observed benefits in stroke models are hypothesized to be linked to this compound's activity at sigma-1 receptors and the subsequent increase in BDNF levels. medchemexpress.comahajournals.orgnih.gov

Investigation of Associated Cellular Processes (e.g., Astrogliosis, Microgliosis, Cell Proliferation, Inflammation) in Neuroprotection

Research into the neuroprotective potential of this compound, particularly in the context of conditions like stroke, has included investigations into its effects on key cellular processes such as astrogliosis, microgliosis, cell proliferation, and inflammation. This compound is recognized as a selective sigma-1 receptor (S1R) agonist medchemexpress.commedchemexpress.cnresearchgate.net. S1Rs are intracellular chaperone proteins involved in various neuronal functions and cellular stress responses, including regulating neuronal Ca²⁺ levels researchgate.netresearchgate.net. Activation of S1Rs has been explored as a therapeutic strategy to enhance post-stroke recovery and provides neuroprotective effects via multiple mechanisms, including promoting mitochondrial functions, decreasing oxidative stress, and regulating neuroimmunological functions researchgate.netresearchgate.netresearchgate.netmdpi.com.

Studies administering this compound orally to rats following transient middle cerebral artery occlusion (tMCAO), a model for ischemic stroke, have demonstrated significant improvements in neurological function and a reduction in infarct expansion during the subacute phase researchgate.netresearchgate.netpatsnap.comresearchgate.net. For instance, doses of 68 mg/kg/d and 135 mg/kg/d of this compound significantly improved Bederson scores compared to vehicle controls, with the 135 mg/kg dose showing improvements on days 3, 7, and 14, and the 68 mg/kg dose on days 7 and 14 researchgate.net. The 135 mg/kg dose also significantly improved the Neurological Deficit Score (NDS) on days 3 and 7, while the 68 mg/kg dose improved function in the Elevated Body Swing Test (EBST) on days 7 and 14 researchgate.net.

Despite these observed neuroprotective effects and functional improvements, these studies indicated that this compound administration did not significantly affect astrogliosis or microgliosis compared to vehicle-treated control rats researchgate.netresearchgate.netpatsnap.comresearchgate.net. This suggests that while this compound is effective in improving stroke outcomes, its mechanism of action in this context may not primarily involve the modulation of these specific glial responses researchgate.netresearchgate.netpatsnap.comresearchgate.net.

Astrogliosis, the activation and proliferation of astrocytes, and microgliosis, the activation of microglia, are complex processes in the central nervous system's response to injury and disease frontiersin.orgunimi.itelifesciences.org. While reactive astrogliosis and activated microglia can contribute to neuroinflammation and damage, they also play roles in neuroprotection, scar formation, limiting leukocyte infiltration, promoting blood-brain barrier repair, and producing neurotrophic factors frontiersin.orgunimi.itelifesciences.orgplos.org. Some cytokines associated with inflammation, such as IL-1 and IL-6, can also mediate neuroprotection frontiersin.org. However, the research on this compound in stroke models did not show a significant impact on these glial activation markers researchgate.netresearchgate.netpatsnap.comresearchgate.net.

Regarding cell proliferation, particularly neurogenesis which involves the formation of new neurons from neural stem cells, studies with this compound in post-stroke rats did not show an increase in cellular proliferation in the subventricular zone or dentate gyrus when compared to vehicle-treated controls researchgate.netpatsnap.comresearchgate.net. Although this compound was shown to increase the amount of mature brain-derived neurotrophic factor (BDNF) in the cerebral cortex, which is known to support neuronal survival and plasticity, this increase did not translate to enhanced post-stroke proliferation in these specific brain regions researchgate.netpatsnap.comresearchgate.net.

While some studies suggest this compound may possess anti-inflammatory properties, particularly in the context of respiratory airways, research specifically investigating its neuroprotective effects in stroke models did not indicate a significant reduction in inflammation as a primary mechanism for the observed benefits patsnap.comresearchgate.netsmolecule.com. The neuroprotective effects observed with this compound in stroke models appear to be linked to its S1R agonist activity, potentially through mechanisms like stimulating BDNF secretion and regulating cellular stress responses, rather than a direct impact on astrogliosis, microgliosis, or increased neurogenesis researchgate.netresearchgate.netresearchgate.netpatsnap.comresearchgate.net.

Further research is needed to fully elucidate the specific mechanisms underlying this compound's beneficial effects in stroke and to definitively link them to its S1R activity and potential influence on various cellular processes beyond astrogliosis and microgliosis researchgate.netresearchgate.net.

Data Table: Effects of Oral this compound on Neurological Function in Rats Post-tMCAO

This compound Dose (mg/kg/d)Outcome MeasureDay 3 vs. VehicleDay 7 vs. VehicleDay 14 vs. Vehicle
45Bederson ScoreNo Sig. ChangeNo Sig. ChangeNo Sig. Change
68Bederson ScoreNo Sig. ChangeSignificant Imp.Significant Imp.
135Bederson ScoreSignificant Imp.Significant Imp.Significant Imp.
45Neurological Deficit Score (NDS)No Sig. ChangeNo Sig. ChangeNot Reported
135Neurological Deficit Score (NDS)Significant Imp.Significant Imp.Not Reported
45Elevated Body Swing Test (EBST)Not ReportedNo Sig. ChangeNo Sig. Change
68Elevated Body Swing Test (EBST)Not ReportedSignificant Imp.Significant Imp.
135Elevated Body Swing Test (EBST)Not ReportedNo Sig. ChangeNo Sig. Change

Note: Significant Improvement (Imp.) indicates a statistically significant difference (P < 0.05) compared to the vehicle control group. Data is based on findings from studies in rats post-tMCAO researchgate.net.

Preclinical Research Methodologies and Findings for Oxeladin

In Vitro Research Paradigms

In vitro studies involving oxeladin have focused on understanding its effects at the cellular and molecular levels, particularly in the context of cancer and neurological conditions.

Cell Culture Models for Efficacy and Mechanism Elucidation

Cell culture models have been instrumental in evaluating this compound's direct effects on various cell types. In oncological research, glioblastoma multiforme (GBM) cell lines such as LN229, U87MG, and T98G have been used to assess this compound's impact on cell growth and survival. Studies have shown that this compound can inhibit the growth of these cell lines, particularly those expressing high levels of Ras-related associated with diabetes (RRAD). researchgate.netnih.govnih.gov This inhibitory effect was observed in a dose-dependent manner in tumorsphere formation assays. researchgate.netnih.gov

In neuroprotection studies, neuronal cell lines like MN9D have been used to investigate this compound's ability to stimulate the release of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity. medchemexpress.comresearchgate.netnih.govnih.gov This effect has been linked to this compound's activity at the sigma-1 receptor (S1R). medchemexpress.comresearchgate.netnih.govnih.gov

Biochemical Assays for Receptor Binding and Pathway Modulation (e.g., Sigma-1 Receptor Activity, STAT3 Activity)

Biochemical assays have been employed to delve into the molecular targets and pathways modulated by this compound.

Sigma-1 Receptor Activity: this compound has been identified as a selective sigma-1 receptor agonist with a reported Ki of 25 nM. medchemexpress.commedchemexpress.com Receptor binding assays, including competition binding studies with radioligands like [³H]-(+)-pentazocine, have been used to determine this compound's affinity for the S1R. nih.gov Functional assays, such as the stimulation of BDNF release from neuronal cell lines, further support its agonistic activity at the S1R. medchemexpress.comresearchgate.netnih.gov

STAT3 Activity: In the context of glioblastoma, biochemical assays have demonstrated that this compound can suppress the transcriptional activity of STAT3 (Signal Transducer and Activator of Transcription 3). researchgate.netnih.gov This suppression is associated with the downregulation of STAT3 target genes like cyclin D1 and survivin, which are involved in cell cycle progression and survival. researchgate.netnih.gov Assays measuring the phosphorylation levels of key signaling proteins, including p-EGFR, p-Akt, and p-STAT3, have shown that this compound treatment inhibits these components of RRAD-associated signaling cascades in glioblastoma cells. researchgate.netnih.govnih.gov A STAT3-dependent luciferase reporter system has also been used to monitor the downregulation of STAT3 activity by this compound in glioblastoma cell lines. researchgate.net

Data from In Vitro Studies:

Cell LinePrimary Indication ModelledKey FindingRelevant Pathway/TargetCitation
LN229GlioblastomaInhibited growth, suppressed tumorsphere formation (RRAD-dependent)RRAD, STAT3, EGFR, Akt researchgate.netnih.gov
U87MGGlioblastomaInhibited growth, suppressed tumorsphere formationSTAT3, EGFR, Akt researchgate.netnih.gov
T98GGlioblastomaInhibited growth, suppressed tumorsphere formationSTAT3, EGFR, Akt researchgate.netnih.gov
MN9DNeuronal (Neuroprotection)Stimulated S1R-mediated BDNF secretionSigma-1 Receptor, BDNF medchemexpress.comresearchgate.net

In Vivo Animal Models

In vivo studies using animal models have been crucial for evaluating this compound's efficacy and effects within a complex biological system, complementing the findings from in vitro research.

Models for Antitussive Activity Assessment (e.g., Guinea Pig)

The antitussive activity of this compound has been traditionally assessed in animal models, particularly in guinea pigs. who.int These models often involve inducing cough through various stimuli, such as the inhalation of irritants like sulfur dioxide or citric acid, or by mechanical or electrical stimulation of the laryngeal nerve. who.intporsolt.comresearchgate.net Studies in guinea pigs have demonstrated that this compound can suppress cough reflexes, although some research suggests it may be less potent than codeine in certain models. who.int The mechanism is believed to involve action on the cough center in the medulla oblongata. patsnap.com

Models for Oncological Research (e.g., Glioblastoma Xenograft Models)

Glioblastoma xenograft models have been utilized to investigate this compound's anti-tumor effects in a living system. These models typically involve implanting human glioblastoma cells into immunocompromised mice. researchgate.netnih.govnih.gov Studies using glioblastoma xenograft models have shown that administration of this compound can significantly suppress tumor growth. researchgate.netnih.gov For instance, intraperitoneal administration of this compound markedly suppressed tumor growth in a glioblastoma xenograft mouse model. researchgate.netnih.govnih.gov While subcutaneous xenograft models have been used, it is noted that orthotopic immunocompetent models may provide a more accurate reflection of GBM biology and the ability of agents to cross the blood-brain barrier. nih.govfrontiersin.org

Models for Neuroprotection and Stroke Studies (e.g., Transient Middle Cerebral Artery Occlusion in Rats)

Animal models of stroke, particularly the transient middle cerebral artery occlusion (tMCAO) model in rats, have been employed to evaluate this compound's neuroprotective potential. researchgate.netwho.intresearchgate.netnih.govresearchgate.netopenaccessjournals.comfrontiersin.orgnih.govahajournals.orgmedchemexpress.com The tMCAO model mimics ischemic stroke by temporarily blocking blood flow to a part of the brain. frontiersin.orgnih.gov

Studies in tMCAO rat models have shown that this compound administration can lead to significant improvements in neurological function. researchgate.netresearchgate.netresearchgate.netahajournals.org These improvements have been observed at various time points following the ischemic event. researchgate.netresearchgate.netresearchgate.netahajournals.org While a single dose may not alter infarct size, daily administration of this compound has been shown to reduce the final extent of infarct after a period of treatment. researchgate.netresearchgate.netresearchgate.net The neuroprotective effects are thought to be linked to its activity as a sigma-1 receptor agonist and its ability to stimulate BDNF release. medchemexpress.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netahajournals.orgmdpi.com Although some studies did not find a significant reduction in astrogliosis or microgliosis compared to controls, this compound has been shown to increase mature BDNF levels in the cerebral cortex. researchgate.netresearchgate.netresearchgate.net

Data from In Vivo Studies:

Animal ModelPrimary Indication ModelledKey FindingCitation
Guinea Pig (various cough induction methods)CoughSuppressed cough reflex who.intporsolt.comresearchgate.net
Glioblastoma Xenograft Mouse ModelGlioblastomaMarkedly suppressed tumor growth researchgate.netnih.govnih.gov
Transient Middle Cerebral Artery Occlusion RatIschemic StrokeImproved neurological function, reduced infarct expansion (with repeated dosing), increased cerebral BDNF researchgate.netresearchgate.netresearchgate.netahajournals.org

Systemic Effects and Organ System Assessments in Prolonged Administration Studies

Preclinical prolonged administration studies are a critical component of drug development, designed to evaluate the potential for a substance to cause adverse effects following repeated exposure over an extended period, often several months or longer in animal models. These studies typically involve comprehensive assessments of systemic effects and detailed examination of various organ systems to identify potential target organ toxicity. Common assessments include monitoring of body weight and food consumption, clinical observations, hematology, clinical chemistry, urinalysis, gross necropsy, organ weight measurements, and histopathological evaluation of a wide range of tissues. mdpi.comnih.govtoxpath.org The goal is to characterize the profile of a substance's effects under prolonged exposure and determine dose-response relationships. nih.gov

Information specifically detailing the systemic effects and comprehensive organ system assessments of this compound in prolonged administration preclinical studies within the publicly accessible scientific literature is limited. However, some findings regarding the effects of prolonged this compound administration in rats have been reported in older literature.

One study indicated that this compound administered to rats over a prolonged period showed no untoward effect on the growth rate and the haemopoietic system. nih.gov The haemopoietic system, which includes the bone marrow, spleen, and lymph nodes, is responsible for the production of blood cells and is a common focus in toxicity studies due to its sensitivity to various compounds. nih.govtoxpath.org The absence of reported effects on growth rate and this system in this specific prolonged study suggests a lack of significant toxicity in these parameters under the conditions tested.

Despite this limited positive finding, it is notable that this compound was subsequently withdrawn from several markets, including Canada, the US, and the UK, in 1976 due to concerns regarding carcinogenicity. nih.govncats.iopharmacompass.comdrugbank.comdrugbank.com Carcinogenicity studies are a specific type of chronic toxicity testing that assess the potential of a substance to induce cancer over an animal's lifetime. The withdrawal based on carcinogenicity findings indicates that despite some initial observations of no effects on certain systems in earlier prolonged studies, later, more comprehensive or longer-term evaluations revealed significant concerns related to long-term exposure and its impact on cellular growth and potentially various organ systems.

Therefore, while there is an indication from early research that prolonged administration in rats did not affect growth rate or the hematopoietic system, the subsequent market withdrawal due to carcinogenicity highlights the importance of comprehensive chronic toxicity assessments, which likely revealed significant long-term systemic effects impacting organ systems beyond those noted in the earlier limited report. The specific details of these effects and the affected organ systems leading to the carcinogenicity finding are not extensively detailed in the readily available public search results.

Data Summary: Limited Findings from Prolonged Administration Studies

Study TypeSpeciesDurationAssessed Systems/ParametersKey FindingsSource
Prolonged Administration StudyRatsProlongedGrowth rate, Haemopoietic systemNo untoward effect observed. nih.gov
Chronic Toxicity/CarcinogenicityN/ALong-termSystemic (leading to withdrawal)Potential carcinogenicity leading to market withdrawal. nih.govncats.iopharmacompass.comdrugbank.comdrugbank.com

Note: The available public information provides limited specific data on systemic and organ system effects from controlled prolonged administration studies of this compound, apart from the noted effects on growth rate and hematopoietic system in an early study and the later finding of potential carcinogenicity.

Pharmacokinetics and Biotransformation of Oxeladin

Absorption and Distribution Studies

Oxeladin is reported to be well absorbed from the gastrointestinal tract following oral administration. patsnap.com Absorption is the process by which a drug moves from its site of administration into the bloodstream. mhmedical.comyoutube.com Factors influencing absorption include the drug's solubility, formulation, and the characteristics of the absorption site, such as surface area and pH. youtube.com

Once absorbed, this compound is distributed throughout the body via the circulatory system. mhmedical.com Distribution involves the movement of the drug from the bloodstream to various tissues and organs, including its site of action. youtube.com The distribution of a drug is influenced by factors such as plasma protein binding, blood flow to tissues, and the permeability of cell membranes. youtube.com this compound has been detected in both plasma and brain tissue after oral dosing in studies, indicating its distribution beyond the bloodstream. researchgate.net Predicted ADMET features suggest this compound has high human intestinal absorption and the ability to cross the blood-brain barrier. drugbank.com this compound is also predicted to be a substrate for P-glycoprotein, a transporter protein found in various tissues including the small intestine, blood-brain barrier, kidney, and liver, which can influence drug absorption and distribution. drugbank.comwikipedia.orgdrugbank.com

Data on this compound Absorption and Distribution:

ParameterFindingSource
Gastrointestinal AbsorptionWell absorbed after oral administration. patsnap.com
Detection in PlasmaDetected within 30 minutes after oral dose. researchgate.net
Detection in BrainDetected within 30 minutes after oral dose. researchgate.net
Predicted Human Intestinal AbsorptionHigh probability (+). drugbank.com
Predicted Blood-Brain Barrier PermeabilityHigh probability (+). drugbank.com
Predicted P-glycoprotein SubstrateSubstrate. drugbank.com

Hepatic Metabolism Pathways and Enzyme Systems

This compound undergoes hepatic metabolism, a primary process in the biotransformation of xenobiotics. patsnap.comopenaccessjournals.com This metabolic process, mainly occurring in the liver, involves enzymatic reactions that convert the parent drug into metabolites. mhmedical.comyoutube.com These reactions are broadly categorized into Phase I and Phase II metabolism. openaccessjournals.com Phase I reactions, such as oxidation, reduction, and hydrolysis, often introduce or expose functional groups on the drug molecule. openaccessjournals.com Phase II reactions involve conjugation of the drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. openaccessjournals.com Cytochrome P450 (CYP) enzymes are a major superfamily of enzymes involved in Phase I metabolism, catalyzing many oxidation reactions. openaccessjournals.com

Hydrolysis Reactions and Metabolite Identification

Hydrolysis is a key metabolic pathway for compounds containing ester or amide linkages. jaypeedigital.com this compound, possessing an ester group, can undergo hydrolysis. smolecule.com In aqueous environments, this compound citrate (B86180), a salt form, can hydrolyze to yield this compound and citric acid. smolecule.com Studies investigating the degradation products of this compound citrate have involved hydrolysis under various conditions, including alkaline solutions. researchgate.net While specific hydrolytic metabolites of this compound itself are not extensively detailed in the provided snippets, hydrolysis of ester linkages is a common biotransformation pathway catalyzed by enzymes like esterases. openaccessjournals.com The identification of hydrolytic metabolites often involves analytical techniques such as HPLC. researchgate.net

Esterification and Oxidation Pathways

Beyond hydrolysis, this compound's structure suggests potential for other metabolic transformations, including esterification and oxidation. Esterification reactions involve the formation of esters, often through the reaction of carboxylic acids with alcohols. smolecule.comrsc.org While this compound itself is an ester, its metabolites possessing carboxylic acid or alcohol groups could potentially undergo further esterification. Oxidation reactions, catalyzed by various enzymes, introduce oxygen atoms into the molecule or remove hydrogen atoms. openaccessjournals.comoup.com The diethylamino group in this compound may undergo oxidation under certain conditions, potentially altering its properties. smolecule.com Oxidative cleavage of carboxylic acid esters by cytochrome P-450 enzymes has also been demonstrated, where an ethyl group can be removed, yielding acetaldehyde. nih.gov This suggests a possible oxidative pathway for the ester portion of this compound.

N-Dealkylation and O-Demethylation Reactions in Xenobiotic Metabolism

N-dealkylation and O-demethylation are common metabolic pathways for xenobiotics containing alkylamino and methoxy (B1213986) groups, respectively. oup.comfrontiersin.org N-dealkylation involves the removal of an alkyl group from a nitrogen atom, while O-demethylation involves the removal of a methyl group from an oxygen atom. oup.comfrontiersin.orgmdpi.com These reactions are often catalyzed by cytochrome P450 enzymes. frontiersin.orgku.edu this compound contains a diethylamino group, making N-dealkylation (specifically N-deethylation) a potential metabolic pathway. This process typically involves hydroxylation of the carbon atom adjacent to the nitrogen, followed by the release of an aldehyde and the dealkylated amine. nih.gov While direct evidence of N-deethylation or O-demethylation of this compound is not explicitly detailed in the provided information, these are general mechanisms in xenobiotic metabolism, and the presence of the diethylamino and ether linkages in this compound's structure suggests their potential relevance.

Enzyme Systems Involved in Xenobiotic Metabolism:

Enzyme SuperfamilyPrimary Role in MetabolismRelevant Reactions
Cytochrome P450sPhase I (Oxidation)Oxidation, N-Dealkylation, O-Demethylation, Hydroxylation
EsterasesPhase I (Hydrolysis)Hydrolysis of esters and amides
UGTs, SULTs, GSTs, NATsPhase II (Conjugation)Glucuronidation, Sulfation, Glutathione conjugation, Acetylation

Excretion Routes and Kinetics

Excretion is the process by which drugs and their metabolites are eliminated from the body. mhmedical.comyoutube.com The primary routes of excretion for many drugs are the kidneys (via urine) and the liver (via bile, leading to fecal excretion). mhmedical.comyoutube.com this compound is reported to be eventually excreted through the kidneys. patsnap.com

Pharmacokinetic studies provide information on the rate and extent of drug elimination, often described by parameters such as half-life and clearance. google.com The half-life of this compound in both plasma and brain tissue has been reported to be greater than 4 hours after oral dosing in rats. researchgate.net This suggests a relatively moderate rate of elimination.

Data on this compound Excretion and Kinetics:

ParameterFindingSource
Primary Excretion RouteKidneys (via urine). patsnap.com
Plasma Half-life (Rat)Greater than 4 hours after oral dosing. researchgate.net
Brain Half-life (Rat)Greater than 4 hours after oral dosing. researchgate.net

Characterization of Biotransformation Products

The characterization of biotransformation products involves identifying the chemical structures of the metabolites formed from the parent drug. This is typically achieved using various analytical techniques, such as chromatography (e.g., HPLC, GC) coupled with mass spectrometry (MS). researchgate.netoup.comuniupo.it These techniques allow for the separation of metabolites and the determination of their molecular weight and fragmentation patterns, providing clues about their structure.

Studies focusing on the degradation products of this compound citrate have utilized HPLC to separate the parent compound from its degradation products, including those formed under hydrolytic conditions. researchgate.net The identification of specific metabolites resulting from hepatic metabolism pathways like hydrolysis, oxidation, and dealkylation would require detailed structural analysis using advanced spectroscopic and spectrometric methods. While the provided information mentions potential degradation products from hydrolysis and oxidation of the diethylamino group smolecule.comresearchgate.net, specific details on the comprehensive metabolic profile and the characterization of all biotransformation products of this compound in vivo are not extensively available in the provided snippets. Research on the metabolism of other compounds with similar functional groups (e.g., other antitussives or compounds undergoing N-dealkylation or O-demethylation) provides insights into the potential types of metabolites that could be formed from this compound. nih.govresearchgate.net

Toxicological Research and Safety Profile of Oxeladin

Preclinical Toxicological Assessments

Preclinical toxicological assessments are conducted in laboratory animals to predict potential human health risks before clinical trials begin. These studies encompass various exposure durations and endpoints to provide a comprehensive understanding of a compound's toxicity.

Acute Toxicity Studies and Comparative Analysis

Acute toxicity studies evaluate the adverse effects that occur following a single exposure to a substance or multiple exposures within a short period, usually 24 hours. The goal is to determine the dose that causes toxicity or lethality. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies oxeladin as acutely toxic if swallowed, in contact with skin, or if inhaled, placing it in Category 3 for all three routes of exposure based on available data from one notification nih.gov.

While specific detailed acute toxicity data tables for this compound were not extensively available in the search results, acute oral toxicity studies in experimental rats for other compounds typically involve monitoring animals for signs of toxicity and mortality for a period, often 14 days, after administering a single high dose mdpi.com. Comparative analysis in acute toxicity studies often involves establishing the median lethal dose (LD50) and observing signs of toxicity across different dose levels and comparing them to control groups or other related compounds mdpi.comresearchgate.net. For instance, studies on other oxadiazole derivatives have reported LD50 values exceeding 2000 mg/kg in rats, with no significant signs of toxicity observed at high doses researchgate.net. Preliminary studies on this compound have also included investigations into acute intravenous toxicity dss.go.th.

Chronic Administration Studies and Long-Term Systemic Effects

Chronic administration studies assess the toxic effects of a substance after repeated exposure over a significant portion of an animal's lifespan. These studies are crucial for identifying cumulative, delayed, or long-term adverse effects that may not be apparent in acute or sub-chronic evaluations wuxiapptec.comcriver.comikm.mkresearchgate.net. Typically ranging from 6 to 12 months or longer in animal models, chronic toxicity studies evaluate a variety of endpoints, including changes in body weight, organ weight, hematological and biochemical parameters, and behavioral alterations criver.comikm.mk.

Carcinogenicity Studies and Their Regulatory Implications

Carcinogenicity studies are long-term investigations designed to determine if a substance can cause cancer. These studies are typically conducted in rodents and are a critical part of the toxicological evaluation for pharmaceuticals intended for long-term use tga.gov.aueuropa.eu.

This compound was reportedly withdrawn from the Canadian, US, and UK markets in 1976 due to concerns regarding its carcinogenicity nih.gov. Studies conducted in Germany were also reported to have shown potential carcinogenicity, leading to the refusal of this compound's registration in Armenia in 2000 wikipedia.org.

However, Safety Data Sheets (SDS) available through search results state that this compound is "Not classified (Lack of data)" or "No information available" regarding carcinogenicity according to classifications by the IARC, ACGIH, NTP, and OSHA, based on components present at a level equal to or greater than 0.1% medchemexpress.comcymitquimica.comlgcstandards.com. This discrepancy between the historical market withdrawal reason and the current SDS classifications suggests that detailed public data on the specific carcinogenicity findings that led to the withdrawal may not be widely accessible or that the SDS classification criteria differ.

Regulatory guidelines generally require carcinogenicity studies for pharmaceuticals with an expected continuous clinical use of at least 6 months tga.gov.aueuropa.eu. Positive findings in such studies necessitate further investigation to clarify the human relevance of the observed tumors tga.gov.au.

Central Nervous System Related Safety Markers (e.g., Sedation, Dizziness)

Effects on the central nervous system (CNS) are important safety markers evaluated during toxicological assessments. For this compound, CNS-related effects such as sedation and dizziness have been reported. Drowsiness or sedation is described as a frequently reported side effect, attributed to the medication's effect on the central nervous system patsnap.com. Dizziness or lightheadedness has also been reported, potentially linked to a drop in blood pressure patsnap.com. These effects have been noted as occurring rarely in some patients wikipedia.org. Symptoms such as dizziness and headache may also be experienced after ingestion cymitquimica.com. Sedation and dizziness are listed among potential side effects of this compound patsnap.com.

Gastrointestinal System Related Safety Markers (e.g., Nausea, Vomiting, Stomach Pain)

The impact of a compound on the gastrointestinal (GI) system is another key area of toxicological evaluation. Gastrointestinal discomfort is a commonly reported side effect associated with this compound patsnap.com. This discomfort can manifest as nausea, vomiting, or stomach pain patsnap.com. These symptoms are typically described as mild patsnap.com. Mild digestive disturbances have also been reported rarely wikipedia.org. Gastrointestinal disturbances, including nausea or diarrhea, are listed among the most commonly reported adverse effects patsnap.com. Nausea has also been mentioned as a potential symptom after ingestion cymitquimica.com. While not specific to this compound, nausea, vomiting, and stomach pain are recognized as common symptoms associated with GI upset, such as in cases of food poisoning cdc.gov. Nausea and vomiting are also known common GI side effects of certain chemotherapy drugs nih.gov.

Clinical Research and Translational Studies of Oxeladin

Historical Clinical Applications and Efficacy Observations

Historically, oxeladin has been indicated for the treatment of various types of cough, including irritative, allergic, psychogenic, and infectious coughs such as those associated with tracheitis, bronchitis, and pneumonia. wikipedia.orgwikidoc.org It has also been used in the management of cough in patients with heart disease, as it is reported to have no action on the cardiovascular system. wikipedia.orgwikidoc.org Furthermore, this compound has found application in the pre- and post-operative treatment of cough for bronchoscopy procedures. wikipedia.orgwikidoc.org

Early observations suggested this compound's efficacy in reducing the frequency and severity of coughs, potentially improving the quality of life for patients experiencing persistent coughs. patsnap.com Its perceived high level of safety and selectivity for the bulbar cough center contributed to its use across various age groups and in patients with cardiac conditions. wikipedia.orgtargetmol.com

Methodological Approaches in Clinical Trials of this compound

Clinical trials are essential for evaluating the efficacy and safety of medicinal products in human subjects. openaccessjournals.com The design and execution of these trials involve careful consideration of various methodological aspects to ensure reliable and unbiased results. openaccessjournals.comnih.gov

Study Designs (e.g., Randomized Controlled Trials)

Randomized controlled trials (RCTs) are considered a gold standard in clinical research for evaluating the effectiveness of interventions. nih.govgwu.edunih.gov RCTs involve the random assignment of participants to different groups, typically an experimental group receiving the intervention (e.g., this compound) and a control group receiving a placebo or standard of care. nih.govgwu.edunih.gov This randomization helps to balance participant characteristics between groups, minimizing bias and allowing for a more rigorous examination of cause-effect relationships. nih.govnih.govnih.gov

Other study designs utilized in clinical research include observational studies such as case-control and cohort studies, although experimental studies like RCTs are preferred for testing hypotheses about interventions. nih.govox.ac.ukceemjournal.org Parallel-group designs, where participants receive one treatment throughout the study, and crossover designs, where participants receive multiple treatments in a specific order, are common structures for RCTs. nih.govox.ac.uk While specific details on the types of study designs used exclusively for this compound clinical trials were not extensively detailed in the search results, the principles of these designs are fundamental to the evaluation of antitussive agents. nih.gov

Cohort Selection and Patient Demographics

Cohort selection in clinical trials involves identifying and recruiting participants who meet specific inclusion and exclusion criteria relevant to the study's objectives. nih.govmendel.ai These criteria often encompass patient demographics, such as age and gender, as well as medical history, diagnosis, and the presence of specific symptoms or conditions. nih.govnih.gov The aim is to select a study population that is representative of the target population for whom the intervention is intended. nih.gov

For studies involving this compound as a cough suppressant, patient cohorts would typically consist of individuals experiencing cough due to various underlying causes. Historical clinical applications suggest its use in diverse groups, including children and patients with heart conditions. wikipedia.orgwikidoc.org However, specific details regarding the demographic characteristics and selection criteria of participants in historical or modern this compound clinical trials were not prominently available in the provided information. Cohort selection is a critical aspect influencing the generalizability of trial findings. ontoforce.com

Outcome Measure Selection for Efficacy and Safety

Selecting appropriate outcome measures is crucial for evaluating the efficacy and safety of an intervention in a clinical trial. nih.govclinicaltrials.gov Efficacy outcomes measure the beneficial effects of the treatment, while safety outcomes assess any undesirable effects. For antitussive agents like this compound, efficacy outcomes would primarily focus on the reduction or resolution of cough symptoms. scielo.br

Measures of cough efficacy can include subjective assessments, such as patient-reported cough frequency, severity, and impact on daily activities or sleep, often utilizing scales like the visual analogue scale (VAS). nih.gov Objective measures, such as cough counting devices, can also be employed. nih.gov While subjective measures were historically common for evaluating cough preparations, modern trials emphasize the need for validated instruments and rigorous methodology. scielo.brnih.gov

The provided search results highlight the importance of well-designed studies with validated instruments for evaluating cough drug efficacy, noting limitations in the methodology of some historical trials. scielo.brnih.gov

Pharmacokinetic Profiling in Human Subjects

Pharmacokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by the body. europa.eu Understanding the pharmacokinetic profile of this compound in humans is essential for determining appropriate dosing regimens and understanding its behavior within the body. europa.eueuropa.eu

Studies have investigated the determination of this compound in human plasma using methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov One such method demonstrated sensitivity and linearity suitable for supporting pharmacokinetic evaluation. researchgate.netnih.gov this compound is reported to be absorbed well from the gastrointestinal tract after oral administration and undergoes hepatic metabolism before being excreted primarily through the kidneys. patsnap.comjamkaspharma.com The pharmacokinetic profile is suggested to contribute to a rapid onset of action. patsnap.comjamkaspharma.com

A study investigating this compound's pharmacokinetics in plasma and brain after oral dosing in an animal model (though the prompt specifies human subjects, this provides context on typical PK studies) showed detection in plasma and brain within 30 minutes and a half-life greater than 4 hours for both. researchgate.net While this specific study was in animals, it illustrates the type of pharmacokinetic data that would be relevant in human studies, focusing on absorption, distribution (including to target sites like the brain where the cough center is located), metabolism, and elimination. europa.eueuropa.euresearchgate.net

Translational Research from Preclinical Findings to Clinical Applications (e.g., Glioblastoma, Stroke)

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. While this compound is primarily known as an antitussive, some preclinical findings have explored its potential in other therapeutic areas, prompting translational investigation.

Recent research has identified this compound as a selective sigma 1 receptor (S1R) agonist. researchgate.netresearchgate.net S1R agonists have been investigated for their potential in enhancing post-stroke recovery. researchgate.netresearchgate.net Preclinical studies in animal models of stroke have explored the effects of this compound administration on functional recovery and infarct volume. researchgate.net For example, in a transient middle cerebral artery occlusion (tMCAO) model in animals, this compound administration starting at a delayed time point improved functional recovery scores. researchgate.net This suggests a potential for this compound, based on its S1R agonist activity, to have therapeutic applications beyond cough suppression, particularly in neurological conditions like stroke. researchgate.netresearchgate.net

While the provided search results mention glioblastoma in the context of translational research queries, the results primarily focused on stroke and the role of S1R agonism. Therefore, detailed translational research findings specifically linking this compound to glioblastoma were not available in the provided snippets. The translational path often involves identifying a compound's activity on a specific target (like S1R) and then investigating its therapeutic potential in diseases where that target is implicated. researchgate.netresearchgate.net

Structure Activity Relationships Sar and Drug Design Implications for Oxeladin

Identification of Key Structural Moieties for Antitussive Activity

Oxeladin's antitussive activity is primarily mediated through its action on the central cough center in the medulla oblongata patsnap.compatsnap.com. While the precise molecular targets for this central action are still under investigation, research suggests involvement with sigma-1 receptors in the brainstem smolecule.com. The chemical structure of this compound features a diethylaminoethoxyethyl ester of alpha,alpha-diethylphenylacetic acid wikipedia.org. Early pharmacological studies highlighted the antitussive properties of this compound wikipedia.orgwho.int. The non-narcotic nature of this compound, distinguishing it from opioid antitussives like codeine, suggests that the structural elements responsible for its cough suppressant effect are distinct from those interacting with opioid receptors patsnap.compatsnap.com. Its selectivity for the cough center over the respiratory center is a key attribute patsnap.com.

Structural Determinants for Novel Pharmacological Actions (e.g., Antineoplastic, Neuroprotective)

Recent studies have revealed potential antineoplastic and neuroprotective activities for this compound, suggesting that specific structural features may contribute to these effects nih.govmdpi.comresearchgate.netresearchgate.net. Research indicates that this compound can inhibit glioblastoma cell growth both in vitro and in vivo by targeting Ras-related associated with diabetes (RRAD) and the EGF/STAT3 signaling pathway nih.govresearchgate.net. Docking simulations have shown selective interactions between this compound and RRAD, involving hydrogen bonding and pi-pi stacking interactions nih.govmdpi.comresearchgate.net. This interaction with RRAD, a Ras family GTPase involved in cancer cell growth and survival, points to structural elements within this compound that enable this binding nih.govmdpi.comencyclopedia.pub.

Furthermore, this compound has demonstrated neuroprotective effects in stroke models, improving neurological function and potentially increasing brain-derived neurotrophic factor (BDNF) levels researchgate.netresearchgate.net. While the exact mechanisms are still being elucidated, the ability of this compound to cross the blood-brain barrier is a prerequisite for these central effects researchgate.netresearchgate.net. The lipophilic and polar characteristics of this compound's structure likely contribute to its ability to penetrate the central nervous system. The potential interaction with sigma 1 receptors, which are involved in neuronal functions and have been explored for post-stroke recovery, might also be linked to specific structural features of this compound researchgate.netsmolecule.com.

Comparative SAR Analysis with Related Antitussives and Analogues (e.g., Oxolamine)

Comparing the structure-activity relationships of this compound with related antitussives and analogues, such as oxolamine (B1678060), can provide insights into the structural features that confer specific pharmacological properties. Oxolamine is another non-opioid cough suppressant that also possesses anti-inflammatory activity wikipedia.org. Structurally, this compound citrate (B86180) shares similarities with oxolamine but differs in the presence of a morpholine (B109124) derivative instead of the 1,2,4-oxadiazole (B8745197) ring found in oxolamine . While oxolamine is reported to have dual action (central cough suppression and peripheral anti-inflammatory effects), this compound is primarily described as acting centrally on the bulbar cough center smolecule.com. Some sources also suggest this compound may have mild anticholinergic effects peripherally, helping to dry secretions patsnap.com. This suggests that the presence or absence of the oxadiazole ring and the nature of the aminoethoxyethyl chain and the phenylbutanoate moiety contribute to the distinct pharmacological profiles and potential peripheral actions of these compounds.

Interactive Table 1: Comparative Structural Features of this compound and Oxolamine

FeatureThis compoundOxolamine
Core StructureDiethylaminoethoxyethyl ester of α,α-diethylphenylacetic acid wikipedia.orgN,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine wikipedia.org
Key Ring SystemPhenyl ringPhenyl ring, 1,2,4-oxadiazole ring wikipedia.org
Amine MoietyDiethylaminoethoxyethylDiethylaminoethyl wikipedia.org
Proposed Primary ActionCentral antitussive patsnap.compatsnap.comCentral antitussive, Peripheral anti-inflammatory wikipedia.org

Computational Modeling and Molecular Docking Studies (e.g., this compound-RRAD Interactions)

Computational modeling and molecular docking studies have been instrumental in understanding the interactions of this compound with potential biological targets, particularly in the context of its novel pharmacological actions nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex nih.govscielo.org.mx.

Specifically, docking simulation analyses have been performed to investigate the interaction between this compound and RRAD, a key target for its antineoplastic activity nih.govmdpi.comresearchgate.netresearchgate.net. These studies, based on the crystal structure of RRAD, have revealed selective binding interactions nih.govmdpi.comresearchgate.netresearchgate.net. Docking models suggest that hydrogen bonding between this compound and Gln250 of RRAD, along with pi-pi stacking interactions with Lys228 or Arg249 of RRAD, are involved in the binding mdpi.comresearchgate.net. These findings provide a molecular basis for the observed inhibition of RRAD-associated signaling pathways by this compound nih.govmdpi.comresearchgate.netencyclopedia.pub.

Computational approaches, including molecular docking, are widely used in drug discovery and design to assess binding affinities and modes of interaction between ligands and receptors nih.govscielo.org.mxnih.govmdpi.comjcchems.com. While different docking programs and scoring functions exist, their application to specific ligand-receptor systems requires careful evaluation nih.gov. The successful application of docking studies to elucidate this compound-RRAD interactions highlights the value of these computational methods in understanding the SAR of this compound and guiding the design of more potent or selective derivatives nih.govmdpi.comresearchgate.net.

Interactive Table 2: Predicted this compound-RRAD Binding Interactions from Docking Studies

Interaction TypeRRAD Amino Acid ResidueThis compound Moiety Involved (Inferred from interaction type)Source
Hydrogen BondingGln250(Likely oxygen or nitrogen atoms in this compound) mdpi.comresearchgate.net
Pi-Pi StackingLys228 or Arg249Phenyl ring of this compound mdpi.comresearchgate.net

Strategies for the Design of this compound Derivatives with Enhanced Efficacy or Modified Safety Profiles

The insights gained from SAR analysis and computational studies can inform strategies for the design of this compound derivatives with improved therapeutic properties. To enhance antitussive efficacy, modifications could focus on optimizing interactions with the proposed targets in the cough center, potentially sigma-1 receptors researchgate.netsmolecule.com. Structure-guided design based on docking studies with sigma-1 receptors, once their precise binding mode for this compound is fully characterized, could lead to derivatives with higher affinity or selectivity.

For developing derivatives with enhanced antineoplastic activity, strategies could involve optimizing the binding interactions with RRAD identified through docking studies nih.govmdpi.comresearchgate.net. Modifications to the this compound structure could aim to strengthen hydrogen bonds with Gln250 or enhance pi-pi stacking with Lys228 or Arg249 mdpi.comresearchgate.net. Furthermore, exploring modifications that influence the inhibition of downstream signaling pathways like STAT3 could yield more potent anti-glioma agents nih.govmdpi.comresearchgate.netencyclopedia.pub.

Designing derivatives with modified safety profiles would require careful consideration of potential off-target interactions. While this compound is generally considered safe and lacks the side effects of opioid antitussives, early reports suggested potential carcinogenicity, leading to its withdrawal in some regions wikipedia.orgwikipedia.orgncats.io. Future drug design efforts would need to address these concerns by designing derivatives that retain the desired therapeutic activities while minimizing or eliminating potential liabilities. Computational tools for predicting toxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can play a vital role in screening potential derivatives during the design phase nih.govjcchems.com.

The development of this compound derivatives could also explore prodrug strategies to improve pharmacokinetic properties, such as bioavailability or targeted delivery to specific tissues like the brain for neuroprotective applications google.com. Additionally, synthesizing analogues with variations in the ester group, the diethylaminoethoxyethyl chain, or the phenylbutanoate moiety could lead to compounds with altered potency, duration of action, or tissue distribution. Comparative SAR with other antitussives and compounds exhibiting similar novel activities can provide valuable starting points for structural modifications wikipedia.orgmdpi.com.

Compound Names and PubChem CIDs

Analytical Methodologies for Oxeladin and Its Metabolites

Chromatographic Techniques

Chromatographic methods offer effective separation and detection of oxeladin from complex matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique employed for the analysis of this compound and its degradation products. Various HPLC methods, particularly those utilizing reversed-phase separation, have been developed and validated.

RP-HPLC is a commonly used mode for the analysis of this compound due to its suitability for separating compounds based on their hydrophobicity. Several RP-HPLC methods have been reported for the determination of this compound citrate (B86180) and its degradation products. One method describes the separation of this compound citrate from its degradation product using a Nucleosil C18 column with a mobile phase of acetonitrile (B52724) and 0.1% phosphoric acid (60:40 v/v). nih.govlookchem.com Another RP-HPLC method for this compound citrate and its hydrolytic and N-oxide degradation products utilized a Phenomenex C18 column with a mobile phase of methanol-water (50:50, v/v, pH 3.1 adjusted with trifluoroacetic acid). researchgate.net Simple RP-HPLC methods with simple conditions involving acetonitrile, water, and phosphoric acid in the mobile phase have also been reported for this compound citrate analysis. sielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

The choice of stationary phase and optimization of the mobile phase are critical for achieving adequate separation in HPLC methods for this compound. C18 columns are frequently employed as the stationary phase in RP-HPLC methods for this compound and its degradation products. nih.govlookchem.comresearchgate.netresearchgate.net Examples include Nucleosil C18 and Phenomenex C18 columns. nih.govresearchgate.net Mobile phase compositions typically involve mixtures of water or aqueous buffers with organic solvents such as acetonitrile and methanol. nih.govlookchem.comresearchgate.netsielc.comresearchgate.net The pH of the mobile phase is also a crucial parameter influencing the retention and separation of this compound and its potentially ionizable degradation products. For instance, a mobile phase pH of 3.1 adjusted with trifluoroacetic acid has been used in one RP-HPLC method. researchgate.net Another method utilized acetonitrile and 0.1% phosphoric acid. nih.govlookchem.com The ratio of organic solvent to water or buffer is optimized to achieve satisfactory resolution of the analytes. nih.govlookchem.comresearchgate.net The addition of modifiers like diethylamine (B46881) can improve peak shape for basic drugs like oxybutynin, which is sometimes analyzed alongside this compound, by reducing interaction with residual silanol (B1196071) groups on the stationary phase. lookchem.com

Ultraviolet (UV) detection is a common method for quantifying this compound after chromatographic separation due to the presence of chromophores in its structure. Detection wavelengths are selected based on the compound's maximum absorbance. For this compound and its degradation products, UV detection at wavelengths such as 220 nm and 225 nm has been reported. nih.govlookchem.comresearchgate.netresearchgate.net Quantitation is typically achieved by measuring the peak area of the analyte in the chromatogram. nih.govlookchem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used for the analysis of this compound, offering high sensitivity and selectivity, particularly for volatile or semi-volatile compounds.

A capillary GC-MS method with mass-selective detection has been developed for the determination of this compound in human plasma. nih.gov This method involves the extraction of this compound from plasma samples after alkalinization. nih.gov Hexane:isoamyl alcohol (99:1) has been used as an extraction solvent. nih.gov Chromatographic separation is performed on a methylsilicone capillary column. nih.gov Mass-selective detection provides high specificity for the analyte. This method has been demonstrated to be sensitive, with a limit of quantitation at 1 ng/mL, and linear over a range of 1 to 150 ng/mL, making it suitable for pharmacokinetic studies. nih.gov The accuracy and precision of the method were found to be sufficient to support the evaluation of this compound at doses as low as 30 mg. nih.gov

Here is a summary of some analytical methods for this compound:

MethodTechniqueStationary PhaseMobile PhaseDetectionMatrixKey FindingsSource
Method 1RP-HPLCNucleosil C18Acetonitrile - 0.1% phosphoric acid (60:40 v/v)UV 220 nmPharmaceutical PreparationsSeparation of this compound from its degradation product. nih.govlookchem.com nih.govlookchem.com
Method 2RP-HPLCPhenomenex C18Methanol-water (50:50, v/v, pH 3.1 with TFA)UV 220 nmBulk powder, Pharmaceutical FormulationsDetermination in presence of hydrolytic and N-oxide degradation products. researchgate.net researchgate.net
Method 3RP-HPLCBDSHYPERSIL C18 (3.5 μm)Potassium dihydrogen phosphate (B84403) (pH 3.0) and acetonitrile (Gradient elution)UV 225 nmNot specified (Stability testing)Used for stability testing under various pH and temperature conditions. researchgate.net researchgate.net
Method 4Capillary GC-MSMethylsilicone capillaryNot applicable (GC)Mass-Selective DetectionHuman PlasmaSensitive and specific for this compound in human plasma, suitable for PK studies. nih.gov nih.gov
Sample Preparation and Derivatization Techniques for Metabolic Studies

Sample preparation is a critical initial step in the analysis of this compound and its metabolites, particularly in complex biological matrices. The goal is to isolate and concentrate the analytes while removing interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE is a widely used method for extracting various classes of lipids, including phospholipids, ceramides, sphingomyelins, and cholesterol esters, from aqueous samples. However, SPE has become popular in metabolomics due to its suitability for processing a large number of samples, reproducibility, reduced use of organic solvents, and ease of use, making it compatible with automatic analysis systems. mdpi.com

For metabolites that are not sufficiently volatile or thermally stable for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary. creative-proteomics.comthermofisher.com Derivatization involves chemically modifying the analytes to enhance their volatility and improve chromatographic behavior and detection. Common derivatization techniques include silylation, which replaces active hydrogens on polar functional groups with less polar trimethylsilyl (B98337) groups, and oximation, which converts carbonyl compounds to oximes that can then be silylated. creative-proteomics.comthermofisher.com These steps are essential to reduce polarity and increase thermal stability and volatility, allowing a broader range of metabolites to be analyzed by GC-MS. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the analysis of this compound and its metabolites, offering high sensitivity and selectivity. researchgate.netscielo.br It involves the separation of analytes by liquid chromatography before their detection and characterization by mass spectrometry. LC-MS has been increasingly used for screening purposes in forensic toxicology and bioanalysis due to its versatility and ability to handle a wide range of compounds. mdpi.com

Several LC-based methods have been reported for the determination of this compound citrate and its degradation products. One method utilizes RP-HPLC separation on a C18 column with a mobile phase consisting of methanol-water (50:50, v/v, pH 3.1 by trifluoroacetic acid) and UV detection at 220 nm. Another HPLC method for this compound citrate separation from its degradation product uses a C18 column with a mobile phase of acetonitrile - 0.1% phosphoric acid (60:40 v/v) and UV detection at 220 nm. researchgate.netresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Information

Tandem mass spectrometry (MS/MS), also known as MSn, is a technique used to fragment selected ions (precursor ions) into smaller product ions. nationalmaglab.orgwikipedia.org This fragmentation provides valuable information about the chemical structure of the precursor ion. In LC-MS/MS analysis of this compound and its metabolites, precursor ions are selected based on their mass-to-charge ratio (m/z) and then subjected to fragmentation, often through collision-induced dissociation. nationalmaglab.orgwikipedia.org The resulting product ions are then analyzed in a second stage of mass spectrometry. This process helps in the identification and structural elucidation of the compounds by providing characteristic fragmentation patterns. nationalmaglab.orgwikipedia.orgacs.org

For this compound, MS/MS analysis has been performed. For a precursor ion with m/z 336.2533 ([M+H]+), common fragment ions observed in MS2 spectra include those at m/z 100.1, 219.1, and 105. nih.gov These fragmentation patterns are crucial for confirming the identity of this compound and can aid in the identification of its metabolites by revealing common structural motifs.

High-Resolution Mass Spectrometry (HR/MS) for Elemental Composition

High-resolution mass spectrometry (HRMS) enables accurate mass measurement at high resolving power, allowing for the determination of the elemental composition of a compound or its fragments. nih.gov Techniques like time-of-flight mass spectrometry (TOF-MS) and Orbitrap Fourier-transform mass spectrometry are commonly used HRMS methods. nih.govimrpress.com By precisely measuring the mass-to-charge ratio of an ion, HRMS can determine its exact mass, which can then be used to calculate possible elemental formulas. This is particularly useful in metabolite identification, where the exact mass of a potential metabolite can provide clues about the types and numbers of atoms present, helping to narrow down possible structures. nih.govimrpress.com Accurate mass and isotopic patterns obtained from HRMS act as a filter for confirming the identity of a compound or identifying unknowns in complex biological samples. nih.gov

On-line Hydrogen/Deuterium (B1214612) Exchange LC/MS for Structural Elucidation of Metabolites

On-line hydrogen/deuterium exchange (H/D exchange) coupled with LC-MS is a valuable technique for obtaining structural information about metabolites, particularly regarding the number of exchangeable hydrogen atoms. nih.govd-nb.infopsu.edumdpi.com Exchangeable hydrogens are typically those bonded to heteroatoms like oxygen, nitrogen, and sulfur, found in functional groups such as hydroxyl (-OH), amine (-NH, -NH2), thiol (-SH), and carboxylic acid (-COOH) groups. psu.edumdpi.com

In an on-line H/D exchange experiment, the mobile phase of the LC system contains deuterium oxide (D2O) instead of water. As the analytes elute from the column, the exchangeable hydrogen atoms are replaced by deuterium atoms. nih.govd-nb.infopsu.edumdpi.com This exchange results in an increase in the mass-to-charge ratio of the molecule, with each exchanged hydrogen adding approximately 1 Da (the mass difference between deuterium and hydrogen). By comparing the mass spectrum of the metabolite obtained with a standard mobile phase (H2O) to that obtained with a deuterated mobile phase (D2O), the number of exchangeable hydrogens can be determined. psu.edumdpi.com This information is highly useful in elucidating the structure of metabolites, as it can indicate the presence or absence of certain functional groups and help differentiate between isomeric structures, such as hydroxylated metabolites and N- or S-oxides, which may have the same elemental composition but different numbers of exchangeable hydrogens. nih.govnih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods have also been employed for the analysis of this compound. Spectrophotometry involves measuring the absorption or transmission of light by a substance at specific wavelengths. For this compound, spectrophotometric methods have been developed, often based on the formation of ion-pair complexes that exhibit distinct absorbance characteristics. researchgate.netinnovareacademics.in One reported method involves the formation of a colored ion-pair complex between the tertiary amino group in the drug and eosin (B541160) in an acetate (B1210297) buffer, with spectrophotometric measurement of the absorbance at 550 nm. researchgate.net Another approach utilizes the reaction of the drug with eriochrome cyanine (B1664457) R in buffered aqueous solution, with the formed ion-pair complexes extracted and measured quantitatively at a maximum absorption at 464 nm. researchgate.net These methods can be simple, rapid, and cost-effective for the determination of this compound in pure form or pharmaceutical preparations. researchgate.net

Advanced Extraction and Sample Preparation Methods (e.g., Electro-extraction)

Advanced extraction and sample preparation methods aim to improve the efficiency, speed, and sustainability of analyte isolation from complex matrices. Electro-extraction (EE), also known as electromembrane extraction (EME), is one such technique that utilizes an electric field applied across a liquid-liquid system to drive the migration of charged analytes. researchgate.netnih.gov This method can be particularly advantageous for the extraction of ionizable compounds like this compound.

Three-phase electro-extraction is a subtype of EE where an aqueous acceptor droplet is formed within an organic phase. researchgate.net This technique has been investigated for the extraction of this compound from biological samples such as human urine and plasma. researchgate.netnih.govpatsnap.comnih.gov Studies have shown that automated three-phase EE hyphenated to LC-MS can provide ultrafast extraction and online sample preparation. nih.govpatsnap.comnih.gov This automated setup, sometimes coupled with machine vision for monitoring the extraction process, has demonstrated the ability to achieve high enrichment factors and extraction recoveries for this compound and other model compounds in relatively short extraction times. nih.govpatsnap.comnih.gov For instance, automated EE achieved enrichment factors up to 387 and extraction recoveries up to 97% for academic samples, and was successfully applied to spiked human urine and plasma samples with low analyte concentrations. patsnap.comnih.gov Within only 30 seconds extraction time, enrichment factors of 105 to 569 and extraction recoveries of 10.2% to 55.7% were reported for this compound and other compounds using a three-phase EE method hyphenated to flow-injection analysis mass spectrometry (FIA-MS). researchgate.netnih.gov These advanced extraction techniques offer potential for high-throughput bioanalysis workflows by addressing the bottleneck often associated with sample preparation. patsnap.comnih.gov

Method Validation and Quality Control Standards (e.g., ICH Guidelines)

Analytical methods for this compound and its metabolites are subject to rigorous validation processes to ensure their accuracy, precision, selectivity, and reliability for their intended purpose, aligning with regulatory standards such as those set by the International Council for Harmonisation (ICH). The ICH guidelines, particularly ICH Q2(R2) on Validation of Analytical Procedures, provide a framework for these validation activities fda.goveuropa.eu. This includes evaluating parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, detection limit (LOD), and quantitation limit (LOQ) europa.euresearchgate.net.

Several analytical techniques have been employed for the determination of this compound and its degradation products, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being prominent examples. RP-HPLC methods utilizing C18 columns and mobile phases consisting of mixtures like methanol-water or acetonitrile-phosphate buffer have been developed and validated for the determination of this compound citrate researchgate.netresearchgate.net. These methods have demonstrated accuracy, selectivity, sensitivity, and precision, and have been successfully applied to the analysis of this compound citrate in bulk powder and pharmaceutical formulations without interference from additives researchgate.netresearchgate.net. Validation of these methods has been performed according to ICH guidelines researchgate.net.

Specificity is a key aspect of method validation, ensuring that the method accurately measures the analyte of interest without interference from impurities, degradation products, or excipients europa.eu. For this compound, methods have been developed and validated to determine it in the presence of its hydrolytic and N-oxide degradation products, confirming their stability-indicating capability researchgate.netresearchgate.net.

Accuracy and precision are typically assessed through recovery studies and the determination of relative standard deviation (RSD), respectively europa.eu. For instance, one validated method for this compound citrate demonstrated an accuracy of 100.44% and a precision with a relative standard deviation of less than 2.5% researchgate.net. These results were considered satisfactory when compared with existing literature researchgate.net.

Linearity establishes the method's ability to obtain test results directly proportional to the concentration of the analyte within a given range europa.eu. Validation studies for this compound analytical methods have included the determination of linearity over relevant concentration ranges researchgate.net.

Quality control standards for this compound analysis involve the routine application of these validated methods to ensure the identity, purity, and quality of this compound in drug substances and products uoa.gr. Reference standards for this compound and its impurities and metabolites are crucial for method development, validation, and ongoing quality control, ensuring compliance with regulatory standards axios-research.comsynzeal.comsynzeal.comaxios-research.com. These reference standards are often accompanied by Certificates of Analysis (COA) and detailed analytical data to meet regulatory requirements axios-research.comsynzeal.comsynzeal.com.

While the primary focus for this compound analysis has been on the parent compound and its degradation products, analytical methods for metabolites are also developed and validated following similar principles, although specific detailed findings on this compound metabolites' analytical validation were less prominent in the search results compared to the parent compound. General principles for validating methods for metabolites in biological samples, such as those using GC-MS, involve assessing parameters like selectivity, linearity, accuracy, precision, LOD, and LOQ nih.govnih.govmdpi.comjournal-imab-bg.org.

The development and validation of these analytical methodologies, in accordance with guidelines like those from ICH, are fundamental to the quality control of this compound, ensuring the reliability and integrity of analytical data used for regulatory submissions and routine testing fda.goveuropa.euuoa.graxios-research.comsynzeal.com.

Pharmacogenomics and Individualized Therapeutics of Oxeladin

Genetic Polymorphisms Influencing Oxeladin Response and Metabolism

There is currently no specific research identifying genetic polymorphisms that affect the pharmacokinetics or pharmacodynamics of this compound. In general, drug metabolism is often influenced by genetic variations in the cytochrome P450 (CYP) family of enzymes. dovepress.com Polymorphisms in these genes can lead to classifications of individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which in turn can impact a drug's efficacy and potential for adverse effects. nih.govnih.gov However, the specific metabolic pathways of this compound and the enzymes involved have not been sufficiently characterized to link any particular genetic variants to its clinical outcomes.

To establish a foundation for the pharmacogenomics of this compound, research would need to focus on:

Identifying the primary enzymes responsible for its metabolism.

Screening for common genetic variants in the genes encoding these enzymes.

Conducting clinical studies to correlate these genetic variants with observed clinical responses and plasma concentrations of this compound.

Table 1: Hypothetical Examples of Genetic Polymorphisms and Their Potential Impact on this compound Metabolism

GenePolymorphismPredicted PhenotypePotential Clinical Consequence for this compound
CYP2D6Allele leading to non-functional enzymePoor MetabolizerIncreased plasma concentration, potential for toxicity
CYP3A4Allele leading to increased enzyme activityUltrarapid MetabolizerDecreased plasma concentration, potential for reduced efficacy
UGT1A1Allele leading to decreased enzyme activityReduced GlucuronidationAltered drug clearance, potential for adverse reactions

Note: This table is purely illustrative and not based on actual data for this compound.

Application of Pharmacogenomic Approaches for Personalized Treatment Strategies

The development of personalized treatment strategies for this compound is contingent on the identification of clinically relevant gene-drug interactions. personalizedmedicinemd.co Should such interactions be discovered, pharmacogenomic testing could theoretically be used to tailor this compound therapy. For instance, individuals identified as poor metabolizers might be prescribed a lower dose to avoid potential toxicity, while ultrarapid metabolizers might require a higher dose to achieve a therapeutic effect. At present, without the foundational data on genetic influences, the application of pharmacogenomic approaches to this compound remains a prospective goal rather than a clinical reality.

Biomarker Identification for Efficacy and Adverse Event Prediction

No specific biomarkers have been identified to predict the efficacy or adverse events associated with this compound treatment. Biomarkers, which can be genetic or circulating molecules, are crucial for predicting a patient's response to a drug. nih.govnih.gov The identification of such biomarkers for this compound would require extensive research, including genomic, proteomic, and metabolomic studies, to find correlations between specific biological markers and clinical outcomes. fda.gov

Table 2: Potential Types of Biomarkers for this compound Therapy

Biomarker TypePotential BiomarkerInformation Provided
GeneticSingle Nucleotide Polymorphism (SNP) in a metabolizing enzyme genePrediction of drug metabolism rate and potential for altered drug exposure. nih.gov
ProteinPlasma level of a specific enzyme or receptorIndication of drug target engagement or metabolic capacity.
MetaboliteRatio of parent drug to metabolite in plasma or urineDirect measurement of an individual's metabolic phenotype.

Note: This table represents a conceptual framework for biomarker discovery and does not reflect existing biomarkers for this compound.

Integration with Systems Pharmacology and Pharmacometrics

Systems pharmacology and pharmacometrics are computational approaches that can integrate data from various sources to model the complex interactions between a drug and a biological system. These models can help to predict how genetic variations might affect drug response on a larger scale. However, the application of these methods to this compound is precluded by the absence of fundamental pharmacogenomic and pharmacokinetic data. Future research in this area would be necessary to build the predictive models required for a systems-level understanding of this compound's pharmacology.

Drug Interactions of Oxeladin

Potential Interactions with Central Nervous System Depressants

Concomitant use of Oxeladin with central nervous system (CNS) depressants can potentiate their sedative effects patsnap.comkiberis.ru. CNS depressants include substances such as benzodiazepines and alcohol patsnap.comgoogleapis.com. This interaction can lead to increased drowsiness or dizziness patsnap.comkiberis.ru.

Contraindications with Monoamine Oxidase Inhibitors (MAOIs)

This compound is contraindicated in patients undergoing therapy with Monoamine Oxidase Inhibitors (MAOIs) wikipedia.orgwikipedia.orgedqm.eu. The combination of this compound and MAOIs can lead to severe reactions, including hypertensive crises patsnap.comwikipedia.org. MAOIs are typically used to treat depression and other psychiatric conditions patsnap.com.

Investigation of Cytochrome P450 Enzyme Modulation and Pharmacokinetic Drug-Drug Interactions

Information regarding this compound's specific modulation of Cytochrome P450 (CYP) enzymes appears limited in the provided search results. However, some sources mention that certain inhibitors of the cytochrome P450 system, such as quinidine, can increase and extend the effects of some medications, although this is mentioned in the context of dextromethorphan (B48470) in a combination product pillintrip.com. Another source indicates that this compound is predicted to be a CYP450 2D6 inhibitor and a CYP450 3A4 inhibitor, with low CYP inhibitory promiscuity drugbank.com. It is also listed as a predicted CYP450 2D6 and 3A4 substrate drugbank.com.

Pharmacokinetic drug-drug interactions can occur when one drug affects the absorption, distribution, metabolism, or excretion of another drug nih.gov. While specific detailed studies on this compound's pharmacokinetic interactions are not extensively detailed in the provided results, the potential for CYP enzyme modulation suggests a possible impact on the metabolism of co-administered drugs that are substrates of these enzymes drugbank.comnih.gov. Additionally, medications used to treat gastrointestinal disorders, such as antacids and H2-receptor antagonists, can affect the absorption of this compound Citrate (B86180), potentially reducing its efficacy; spacing the administration of these drugs is recommended to avoid interaction patsnap.com.

Clinical Implications of Pharmacodynamic and Pharmacokinetic Interactions

The clinical implications of this compound's drug interactions highlight the importance of a thorough medication review for patients. The potential for enhanced sedation when combined with CNS depressants necessitates caution, particularly for individuals operating machinery or driving patsnap.comkiberis.rupatsnap.com. The contraindication with MAOIs is a critical safety consideration due to the risk of hypertensive crisis patsnap.comwikipedia.org.

Clinicians should be aware of these potential interactions and consider alternative cough suppressants or adjust dosages as necessary when prescribing this compound to patients taking CNS depressants, MAOIs, or medications known to interact with CYP enzymes or affect drug absorption.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Oxeladin in biological samples, and how do their sensitivity parameters compare?

  • Methodological Answer : A capillary gas chromatography-mass spectrometry (GC-MS) method has been validated for human plasma analysis, using alkalinized plasma (1 mL) extracted with hexane:isoamyl alcohol (99:1). This method achieves a limit of quantitation (LOQ) of 1 ng/mL, linearity between 1–150 ng/mL, and precision (CV ≤13.3%) . Comparatively, high-performance liquid chromatography (HPLC) and spectrophotometry are alternatives, though GC-MS offers superior sensitivity for pharmacokinetic studies at low doses (e.g., 30 mg) .

Q. What in vivo models are appropriate for evaluating this compound’s antitussive efficacy and toxicity?

  • Methodological Answer : Guinea pig trachea models are standard for assessing antitussive activity. This compound citrate (5×10⁻⁶ g/mL) showed 57% inhibition of BaCl₂-induced tracheal contraction, comparable to papaverine . Acute toxicity studies in mice (subcutaneous administration) reported an LD₅₀ of 244 mg/kg, with symptoms including lethargy and respiratory depression . Dose-response curves and histopathological assessments are critical for extrapolating preclinical safety data.

Q. How does polymorphism in this compound citrate affect its solubility and formulation design?

  • Methodological Answer : Polymorphism (noted in the European Pharmacopoeia) influences solubility and stability. For example, the freely water-soluble crystalline form is preferred for oral formulations, while metastable polymorphs require co-solvents or surfactants. X-ray diffraction and dissolution profiling under biorelevant conditions (e.g., simulated gastric fluid) are essential for optimizing bioavailability .

Advanced Research Questions

Q. How can carbon nanotube (CNT)-based sensors improve this compound detection in complex matrices like human urine?

  • Methodological Answer : Multiwalled carbon nanotube (MWCNT) composite-coated copper wire sensors enhance conductivity and selectivity. In urine samples, optimizing the plasticizer (e.g., dibutyl phthalate) and ionophore ratio minimizes interference from metabolites like citrate. Validation requires spiked recovery tests (e.g., 95–105% recovery) and cross-reactivity studies against structurally similar compounds (e.g., morclofone) .

Q. What strategies reconcile discrepancies in reported pharmacokinetic parameters of this compound across studies?

  • Methodological Answer : Variability in Cmax and t½ may arise from extraction efficiency differences (e.g., hexane:isoamyl alcohol vs. ethyl acetate). Standardizing internal standards (e.g., deuterated this compound) and validating assays across multiple labs using blinded plasma samples can reduce inter-study variability. Meta-analyses should account for covariates like renal function and CYP450 activity .

Q. How can computational modeling predict this compound’s interaction with opioid receptors to elucidate its antitussive mechanism?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using the μ-opioid receptor crystal structure (PDB ID: 4DKL) can identify binding affinities. Free energy perturbation (FEP) calculations quantify the role of key residues (e.g., Asp147). In vitro validation via receptor-binding assays (e.g., competitive displacement with naloxone) confirms computational predictions .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy-toxicity trade-offs in this compound studies?

  • Methodological Answer : Bayesian hierarchical models integrate dose-response data (e.g., Emax models for efficacy) with toxicity endpoints (e.g., probit models for LD₅₀). Markov Chain Monte Carlo (MCMC) sampling estimates therapeutic windows, while sensitivity analyses identify critical parameters (e.g., inter-species scaling factors) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable LOQ values), apply Bland-Altman plots to assess bias between methods and verify using orthogonal techniques like LC-MS/MS .
  • Experimental Design : For formulation studies, use a Box-Behnken design to optimize excipient ratios (e.g., binder:disintegrant) and assess robustness via analysis of variance (ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.